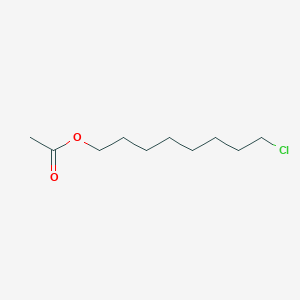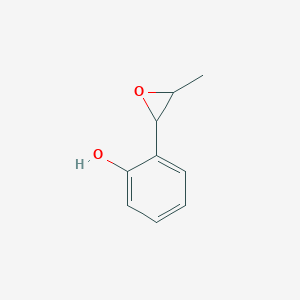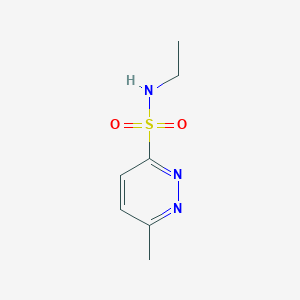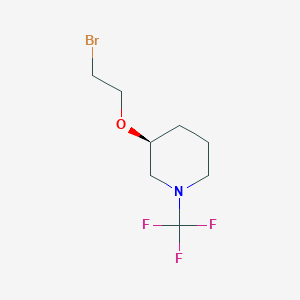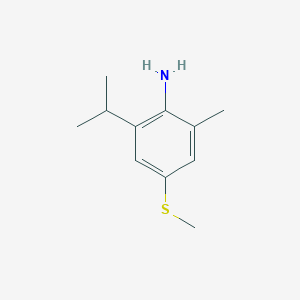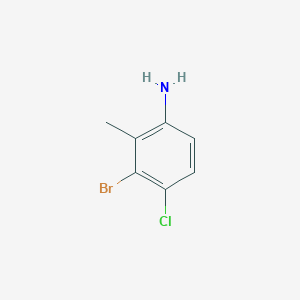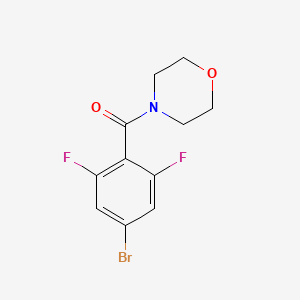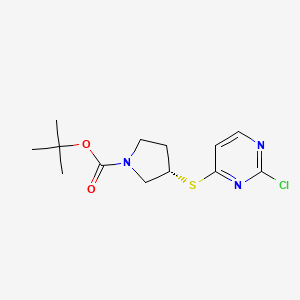
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro group, and the attachment of the pyrrolidine ring. The tert-butyl ester group is usually introduced in the final stages of the synthesis to protect the carboxylic acid functionality during earlier steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the pyrimidine ring.
Scientific Research Applications
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The chloro group and pyrimidine ring play crucial roles in binding to target molecules, while the pyrrolidine ring and tert-butyl ester group influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C13H18ClN3O2S |
|---|---|
Molecular Weight |
315.82 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-chloropyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-7-5-9(8-17)20-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
XAWFEKNVMUPGIK-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC(=NC=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
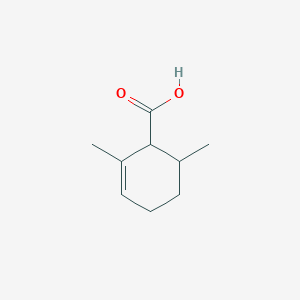
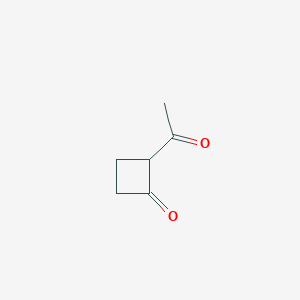
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)

